molecular formula C14H15NO5 B14587197 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one CAS No. 61348-52-5

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one

Katalognummer: B14587197
CAS-Nummer: 61348-52-5
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: XSNMNPYXWZASTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of substituted phenols via O-arylation reactions, followed by subsequent cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, which are cyclized to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols and amines, and substituted benzofuran compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in scientific research and drug development .

Eigenschaften

CAS-Nummer

61348-52-5

Molekularformel

C14H15NO5

Molekulargewicht

277.27 g/mol

IUPAC-Name

3-amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one

InChI

InChI=1S/C14H15NO5/c1-7(15)6-9(16)10-11(17)14(19-3)13-8(4-5-20-13)12(10)18-2/h4-6,17H,15H2,1-3H3

InChI-Schlüssel

XSNMNPYXWZASTG-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.